molecular formula C21H24N4 B3057544 Tris[2-(2-pyridyl)ethyl]amine CAS No. 82344-76-1

Tris[2-(2-pyridyl)ethyl]amine

Cat. No.: B3057544
CAS No.: 82344-76-1
M. Wt: 332.4 g/mol
InChI Key: IAADCGHLWRXZEB-UHFFFAOYSA-N
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Description

Tris[2-(2-pyridyl)ethyl]amine is an organic compound that serves as a versatile ligand in coordination chemistry. It is characterized by its tripodal structure, which allows it to form stable complexes with various metal ions. This compound is particularly notable for its ability to form five- and six-membered chelate rings, making it a valuable tool in synthetic inorganic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris[2-(2-pyridyl)ethyl]amine can be synthesized through the alkylation of 2-picolylamine with 2-(chloromethyl)pyridine in the presence of a base such as sodium hydroxide. This reaction typically occurs in an aqueous solution and yields the desired product with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tris[2-(2-pyridyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl N-oxides, while reduction can produce secondary amines .

Mechanism of Action

The mechanism by which tris[2-(2-pyridyl)ethyl]amine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. The molecular targets include transition metal ions, and the pathways involved often relate to electron transfer processes .

Comparison with Similar Compounds

Uniqueness: Tris[2-(2-pyridyl)ethyl]amine is unique due to its ability to form six-membered chelate rings, providing greater stability and flexibility in metal coordination. This property makes it particularly useful in applications requiring robust and adaptable ligands .

Properties

IUPAC Name

2-pyridin-2-yl-N,N-bis(2-pyridin-2-ylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-4-13-22-19(7-1)10-16-25(17-11-20-8-2-5-14-23-20)18-12-21-9-3-6-15-24-21/h1-9,13-15H,10-12,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAADCGHLWRXZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN(CCC2=CC=CC=N2)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327520
Record name NSC663675
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82344-76-1
Record name NSC663675
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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